![molecular formula C7H4FNO2 B1313752 5-Fluorobenzo[d]isoxazol-3(2H)-one CAS No. 99822-23-8](/img/structure/B1313752.png)

5-Fluorobenzo[d]isoxazol-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

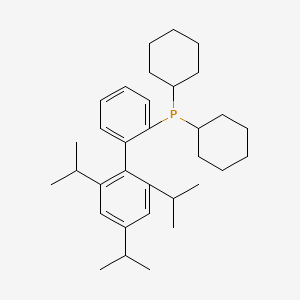

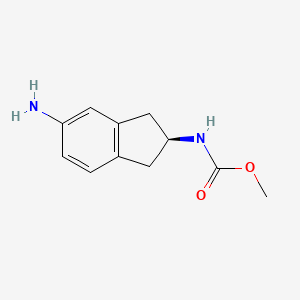

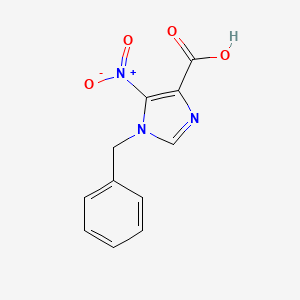

5-Fluorobenzo[d]isoxazol-3(2H)-one is a heterocyclic organic compound . It has a molecular weight of 152.13 . The compound is solid in physical form .

Molecular Structure Analysis

The IUPAC name of the compound is 5-fluoro-1,2-benzisoxazol-3-amine . The InChI code is 1S/C7H5FN2O/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H,(H2,9,10) .It should be stored at 2-8 degrees Celsius . The compound is solid in physical form .

Aplicaciones Científicas De Investigación

Organocatalysis and Synthesis of Chiral Compounds

5-Fluorobenzo[d]isoxazol-3(2H)-one plays a significant role in the organocatalytic synthesis of chiral compounds. Researchers have successfully developed a one-pot sequential conjugate addition/dearomative fluorination transformation of isoxazol-5(4H)-ones, which includes this compound, with nitroolefins and N-fluorobenzenesulfonimide. This process utilizes a bifunctional chiral tertiary amino-thiourea catalyst, resulting in chiral fluorinated isoxazol-5(4H)-ones containing one fluorine-substituted quaternary stereocenter. These compounds, due to their high yields and enantio- and diastereoselectivities, can further be transformed into isoxazolidin-5-one derivatives with three contiguous stereocenters, offering a range of potential applications in pharmaceutical and synthetic chemistry (Meng et al., 2013).

Anticancer Activity

Some derivatives of this compound have been evaluated for their anticancer activity. A series of α-amino (2, or 4)-fluorobenzyl-phosphonates containing an isoxazole moiety, synthesized through reactions involving fluorobenzoaldehyde, exhibited moderate anticancer activity in vitro. This showcases the potential of this compound derivatives in the development of new anticancer agents (Song et al., 2005).

Synthesis of Building Blocks for Drug Development

The compound has been used in the synthesis of 5-(Fluoroalkyl)isoxazole building blocks via regioselective reactions of functionalized halogenoximes. This synthesis pathway is critical for the development of drug candidates and bioactive molecules, showcasing the utility of this compound in medicinal chemistry (Chalyk et al., 2019).

Antimicrobial Activity

Compounds derived from this compound have also shown potential antimicrobial activity. For instance, azo dyes synthesized from 3-Methyl-4H-isoxazol-5-one, a derivative, displayed activity against gram-positive bacteria like Staphylococcus aureus. This indicates the compound's potential in the development of new antimicrobial agents (Banpurkar et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

5-fluoro-1,2-benzoxazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO2/c8-4-1-2-6-5(3-4)7(10)9-11-6/h1-3H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEAMAWNIMHBOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459717 |

Source

|

| Record name | 5-Fluorobenzo[d]isoxazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99822-23-8 |

Source

|

| Record name | 5-Fluorobenzo[d]isoxazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1313698.png)